molecular formula C10H8FNO2S B2949901 3-Methylquinoline-4-sulfonyl fluoride CAS No. 2225147-57-7

3-Methylquinoline-4-sulfonyl fluoride

Cat. No.: B2949901
CAS No.: 2225147-57-7
M. Wt: 225.24
InChI Key: XYKLQMZJTCPOQZ-UHFFFAOYSA-N
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Description

3-Methylquinoline-4-sulfonyl fluoride is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of a sulfonyl fluoride group in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoline-4-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a quinoline derivative. One common method is the reaction of 3-methylquinoline with a sulfonyl fluoride reagent under specific conditions. For example, the reaction can be carried out using sulfur tetrafluoride (SF4) or a similar fluorinating agent in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methylquinoline-4-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide, sulfonate, or sulfone derivatives.

Scientific Research Applications

3-Methylquinoline-4-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methylquinoline-4-sulfonyl fluoride involves its interaction with molecular targets through the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s quinoline core may also interact with specific receptors or enzymes, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroquinoline: A fluorinated quinoline derivative with similar reactivity but different electronic properties.

    3-Methylquinoline: Lacks the sulfonyl fluoride group, making it less reactive in certain chemical reactions.

    4-Sulfonyl Fluoride Quinoline: Similar structure but without the methyl group at the 3-position.

Uniqueness

3-Methylquinoline-4-sulfonyl fluoride is unique due to the presence of both a methyl group and a sulfonyl fluoride group on the quinoline core

Properties

IUPAC Name

3-methylquinoline-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-7-6-12-9-5-3-2-4-8(9)10(7)15(11,13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKLQMZJTCPOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225147-57-7
Record name 3-methylquinoline-4-sulfonyl fluoride
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